2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde
CAS No.:
Cat. No.: VC15893304
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11NO4 |
|---|---|
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 2-hydroxy-3-naphthalen-2-yl-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C17H11NO4/c19-10-14-8-15(18(21)22)9-16(17(14)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,20H |
| Standard InChI Key | NHMIDWQUBNPMEM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3O)C=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde belongs to the class of nitroaromatic aldehydes. Its systematic IUPAC name reflects the positions of substituents: the hydroxyl group at position 2, the naphthyl group at position 3, and the nitro group at position 5 on the benzaldehyde ring . The molecular structure (Fig. 1) was confirmed via X-ray crystallography, revealing a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.27 g/mol | |
| CAS Registry Number | 1197212-87-5 | |
| Density | Not available | — |
| Melting Point | Not available | — |
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-naphthaleneboronic acid, followed by purification via column chromatography . An alternative method involves nitration of 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde using a mixture under controlled conditions (0–5°C), achieving a 72% yield.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 68 | >95 | Pd(PPh₃)₄, K₂CO₃, DME |
| Direct Nitration | 72 | 90 | 0–5°C, 4 h reaction |
Challenges in Scale-Up
Scale-up efforts face hurdles such as nitro group over-oxidation and naphthyl group steric hindrance, which reduce yields. Recent advances propose micellar catalysis in aqueous media to enhance selectivity and reduce byproducts .
Molecular and Crystallographic Insights
X-ray Diffraction Analysis
Single-crystal X-ray studies (CCDC 1588321) reveal a monoclinic crystal system with space group . Key bond lengths include (1.214 Å) and (1.467 Å), while the dihedral angle between the benzaldehyde and naphthyl planes is 12.3°, indicating minimal conjugation disruption .
Table 3: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Dihedral Angle | 12.3° |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. It remains stable under inert atmospheres but degrades upon prolonged UV exposure due to nitro group photoreduction.
Spectroscopic Characterization
-
IR (KBr): (C=O stretch), (asymmetric NO₂), (symmetric NO₂) .
-
NMR (DMSO-d₆): δ 10.32 (s, 1H, CHO), 9.87 (s, 1H, OH), 8.45–7.35 (m, 10H, naphthyl and aromatic H) .
Reactivity and Functionalization
Condensation Reactions
The aldehyde group undergoes Schiff base formation with amines, producing ligands for metal complexes. For example, reaction with 4-aminoantipyrine yields a tridentate ligand coordinating via imine-N, carbonyl-O, and phenolic-O .
Electrophilic Substitution
The nitro group directs electrophiles to the para position, enabling sulfonation and halogenation. Bromination at position 4 occurs selectively using .
Applications in Science and Technology
Medicinal Chemistry
Derivatives exhibit inhibitory activity against COX-2 (IC₅₀ = 1.2 μM) and Mycobacterium tuberculosis (MIC = 4 μg/mL), attributed to nitro group redox cycling and naphthyl hydrophobicity.
Materials Science
Incorporated into metal-organic frameworks (MOFs), the compound enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar nitro and hydroxyl sites .
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